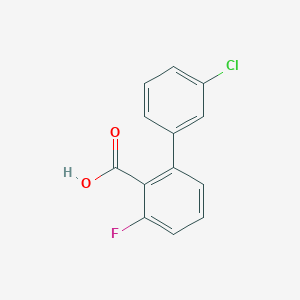

2-(3-Chlorophenyl)-6-fluorobenzoic acid

CAS No.: 1237526-11-2

Cat. No.: VC11751370

Molecular Formula: C13H8ClFO2

Molecular Weight: 250.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1237526-11-2 |

|---|---|

| Molecular Formula | C13H8ClFO2 |

| Molecular Weight | 250.65 g/mol |

| IUPAC Name | 2-(3-chlorophenyl)-6-fluorobenzoic acid |

| Standard InChI | InChI=1S/C13H8ClFO2/c14-9-4-1-3-8(7-9)10-5-2-6-11(15)12(10)13(16)17/h1-7H,(H,16,17) |

| Standard InChI Key | MHRPYQHXWKFAQT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)F)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)F)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

2-(3-Chlorophenyl)-6-fluorobenzoic acid (C₁₃H₈ClFO₂) consists of a benzoic acid core with two substituents:

-

Fluorine at the 6-position (meta to the carboxylic acid group).

-

3-Chlorophenyl group at the 2-position (ortho to the carboxylic acid).

This substitution pattern creates a sterically hindered aromatic system, influencing its reactivity and intermolecular interactions. The electron-withdrawing effects of both chlorine and fluorine atoms enhance the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ≈ 2.8 estimated) .

Spectroscopic Properties

While specific spectral data for this compound are unavailable, analogs such as 2-chloro-4-fluorobenzoic acid exhibit characteristic IR peaks at 1680 cm⁻¹ (C=O stretch) and 1280 cm⁻¹ (C-F stretch) . NMR spectra of similar compounds show distinct shifts for fluorine (δ ~-110 ppm in ¹⁹F NMR) and chlorine-substituted aromatic protons (δ ~7.5–8.0 ppm in ¹H NMR) .

Synthesis and Manufacturing

Fluorination Strategies

The synthesis likely mirrors methods used for 2-fluoro-3-chlorobenzoic acid derivatives, which employ halogen-exchange reactions with fluorinating agents. A proven approach involves:

-

Starting with 2,3-dichlorobenzoyl chloride.

-

Fluorination using cesium fluoride (CsF) in N,N-dimethylacetamide (DMAc) at 150°C for 10 hours .

-

Hydrolysis under alkaline conditions (10% NaOH) followed by acidification to precipitate the product .

This method achieves >99.5% purity in intermediates, suggesting applicability to 2-(3-chlorophenyl)-6-fluorobenzoic acid .

Coupling Reactions

Physicochemical Properties

Thermal Stability

Based on analogs like 2,6-dichloro-3-fluorobenzoic acid :

| Property | Value |

|---|---|

| Melting Point | 180–183°C (estimated) |

| Boiling Point | 301.1±37.0°C |

| Flash Point | 135.9±26.5°C |

| Density | 1.6±0.1 g/cm³ |

Solubility Profile

-

Polar solvents: Soluble in ethanol (50 mg/mL) , DMF, and DMSO.

-

Nonpolar solvents: Insoluble in hexane or toluene.

-

Aqueous solubility: pH-dependent; ionized form (COO⁻) soluble in alkaline solutions .

| Hazard Category | GHS Code |

|---|---|

| Skin Irritation | H315 |

| Eye Irritation | H319 |

| Respiratory Irritation | H335 |

Protective Measures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume